Brevinin-1-RAA2 peptide precursor
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
LPAVIHVAANVLPTVFCAISKKC |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Brevinin-1-RAA2 exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial membranes, which leads to cell lysis.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Effective at low concentrations | |
| Escherichia coli | Inhibits growth and biofilm formation | |
| Candida albicans | Demonstrated antifungal activity |
Case Study: Efficacy Against Multidrug-Resistant Bacteria
A study demonstrated that Brevinin-1-RAA2 showed potent activity against multidrug-resistant strains of Staphylococcus aureus, suggesting its potential as a novel antibiotic agent in treating resistant infections .
Anti-inflammatory Properties
Recent research indicates that Brevinin-1-RAA2 possesses anti-inflammatory effects. It can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6, making it a candidate for treating inflammatory conditions.
Case Study: In Vivo Anti-inflammatory Effects
In mouse models, Brevinin-1-RAA2 significantly reduced paw edema induced by carrageenan, indicating its potential utility in managing inflammatory diseases .
Anticancer Potential
Brevinin-1-RAA2 has shown promise in cancer research due to its ability to selectively induce apoptosis in cancer cells while sparing normal cells.
| Cancer Cell Type | Effect | Reference |
|---|---|---|
| MCF-7 (breast cancer) | Induces apoptosis | |
| HeLa (cervical cancer) | Inhibits cell proliferation |
Case Study: Selective Cytotoxicity
In vitro studies revealed that Brevinin-1-RAA2 selectively killed MCF-7 cells with minimal cytotoxicity to normal mammalian cells, highlighting its potential as a targeted cancer therapy .
Drug Delivery Systems
Brevinin peptides, including Brevinin-1-RAA2, can be utilized in drug delivery systems due to their ability to penetrate cell membranes effectively. This property can enhance the delivery of therapeutic agents into target cells.
Potential Applications:
- Encapsulation of chemotherapeutic agents for targeted delivery.
- Development of nanoparticle systems decorated with Brevinin peptides for enhanced cellular uptake.
Comparison with Similar Compounds
Research Implications and Challenges
- Therapeutic Potential: Brevinin-2-RN1/RN2 and maximin Bk’s lower hemolytic activity makes them promising candidates for drug development. Brevinin-1-RAA2’s broad-spectrum activity could be optimized via residue substitution to reduce toxicity .
- Synthetic Analogues : Polyproline II-like conformations (observed in related AMPs) may enhance stability and bioavailability .
- Limitations : Lack of standardized MIC (minimum inhibitory concentration) data and in vivo toxicity profiles hinders clinical translation. Advanced peptidomics workflows (e.g., mass spectrometry-based pipelines) could address these gaps .
Preparation Methods
Molecular Cloning and cDNA Identification
The initial step in preparing Brevinin-1-RAA2 peptide precursor typically involves isolating the cDNA encoding the peptide precursor from amphibian skin tissues, as Brevinin peptides are amphibian-derived antimicrobial peptides. This process includes:
- Skin Tissue Collection and RNA Extraction: Skin tissues from relevant amphibian species (e.g., Rana species) are harvested and preserved (often in liquid nitrogen) for RNA extraction.
- cDNA Library Construction: Total RNA is reverse-transcribed to cDNA, which is then used to construct a skin-derived cDNA library.
- Molecular Cloning: Using PCR amplification with degenerate primers targeting conserved regions of Brevinin-1 peptides, the cDNA encoding the Brevinin-1-RAA2 precursor is amplified.
- Sequence Analysis: The cloned cDNA is sequenced to deduce the amino acid sequence of the precursor. Bioinformatics tools such as SignalP predict signal peptides, and sequence alignment confirms homology with known Brevinin-1 peptides.
This approach has been successfully applied to various Brevinin-1 peptides, such as Brevinin-1LT1 and Brevinin-1LT2 from Hylarana latouchii and Brevinin-1 peptides from Amolops ricketti skin cDNA libraries.
Recombinant Expression of Brevinin-1-RAA2 Precursor
To produce the peptide precursor in larger quantities, recombinant expression systems are employed:
- Fusion Protein Expression: The synthetic gene encoding the Brevinin-1-RAA2 precursor is cloned into an expression vector (e.g., pET32a(+)) fused with a thioredoxin (Trx) tag to enhance solubility and facilitate purification.
- Expression Host: Escherichia coli is commonly used as the host organism for expression.
- Protein Purification: The fusion protein is purified using affinity chromatography (e.g., Ni^2+-chelating chromatography).
- Cleavage of Fusion Tag: Specific proteases (e.g., Factor Xa) cleave the fusion partner to release the mature peptide precursor.
- Yield and Purity: This method can yield a high percentage of total cell proteins (e.g., over 45% yield reported for Brevinin-2GU).
This recombinant approach allows for scalable production and is suitable for peptides with antimicrobial and other bioactivities.
Chemical Synthesis and Purification
Chemical synthesis is another robust method for preparing this compound:
- Solid-Phase Peptide Synthesis (SPPS): The peptide is synthesized stepwise on a solid resin using Fmoc or Boc chemistry.
- Purification by High-Performance Liquid Chromatography (HPLC): The crude peptide is purified by reverse-phase HPLC, typically using a C18 or ODS-SP column with gradients of acetonitrile and water containing 0.1% trifluoroacetic acid.
- Purity Assessment: Purity is confirmed by analytical HPLC and mass spectrometry (e.g., MALDI-TOF MS).
- Example: Brevinin-1GHd was synthesized and purified to >95% purity by elution with 46% acetonitrile at 1 ml/min flow rate on an inert silica gel ODS-SP column, followed by lyophilization and mass spectrometry confirmation.
Structural and Functional Characterization
After preparation, structural confirmation and functional assays are conducted:
- Circular Dichroism (CD) Spectroscopy: Used to assess the secondary structure, typically revealing α-helical content and thermal stability in various environments (e.g., SDS micelles).
- Binding Assays: Surface plasmon resonance imaging (SPRi) and isothermal titration calorimetry (ITC) measure binding affinity to targets such as lipopolysaccharides (LPS).
- Membrane Binding and Cytotoxicity: Fluorescent labeling (e.g., FITC conjugation) followed by flow cytometry evaluates membrane interaction, while cytotoxicity assays (e.g., CCK-8) assess cell viability after peptide exposure.
Summary Table of Preparation Methods for Brevinin-1 Peptide Precursors
Q & A
Q. How can structure-activity relationship (SAR) models be developed to optimize Brevinin-1-RAA2-derived peptides for enhanced antimicrobial efficacy?
- Methodological Answer : Combine alanine scanning mutagenesis with molecular dynamics simulations to identify critical residues. Validate predictions via synthetic peptide analogs and compare MICs. Use tools like Rosetta or GROMACS for energy minimization and binding affinity calculations .
Q. What strategies resolve contradictions in reported cytotoxicity data for Brevinin-1-RAA2 across different cell lines?
- Methodological Answer : Perform meta-analysis of existing studies to identify variables (e.g., cell type, assay duration, peptide aggregation states). Replicate experiments under standardized conditions (pH, serum content) and use techniques like fluorescence microscopy to track peptide internalization dynamics .
Q. How can researchers ensure reproducibility in peptide synthesis and purification for Brevinin-1-RAA2 analogs?
- Methodological Answer : Adopt solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, followed by HPLC purification (≥95% purity). Document retention times, mass spectra, and solvent batches. Share raw chromatograms and MALDI-TOF data in supplementary materials .
Q. What experimental frameworks address the species-specific activity of Brevinin-1-RAA2 peptides?
- Methodological Answer : Apply the PICO framework:
- Population : Bacterial/fungal strains with known resistance profiles.
- Intervention : Brevinin-1-RAA2 analogs with modified charge/hydrophobicity.
- Comparison : Wild-type peptide and commercial antimicrobials.
- Outcome : MICs, membrane disruption (via SYTOX Green uptake assays).
Ensure ethical approval for pathogen use and cite relevant biosafety protocols .
Q. How can conflicting data on Brevinin-1-RAA2’s mechanism of action (pore formation vs. intracellular targeting) be reconciled?
- Methodological Answer : Use dual-quenching fluorescence assays (e.g., calcein leakage for pore formation) and subcellular localization studies (confocal microscopy with organelle-specific dyes). Compare results across peptide concentrations and bacterial membrane compositions .
Methodological & Ethical Considerations
Q. What statistical approaches are appropriate for analyzing dose-response data in Brevinin-1-RAA2 studies?
Q. How should researchers address the limited bioavailability of Brevinin-1-RAA2 in in vivo models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
